1-Tridecene-3,5,7,9,11-pentayne

Description

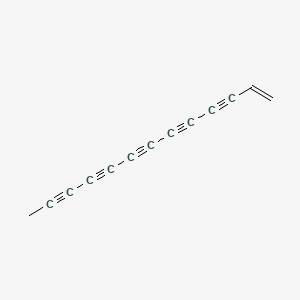

Structure

2D Structure

3D Structure

Properties

CAS No. |

2060-59-5 |

|---|---|

Molecular Formula |

C13H6 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

tridec-1-en-3,5,7,9,11-pentayne |

InChI |

InChI=1S/C13H6/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1H2,2H3 |

InChI Key |

KKBHBCOJHHCOCL-UHFFFAOYSA-N |

SMILES |

CC#CC#CC#CC#CC#CC=C |

Canonical SMILES |

CC#CC#CC#CC#CC#CC=C |

Other CAS No. |

2060-59-5 81900-91-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Occurrence and Biosynthesis of 1-Tridecene-3,5,7,9,11-pentayne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecene-3,5,7,9,11-pentayne is a highly unsaturated C13 polyacetylene, a class of specialized metabolites prevalent in the plant kingdom, particularly within the Asteraceae family. This compound and its structural relatives exhibit a range of biological activities, including antimicrobial, nematicidal, and ovicidal properties, making them of significant interest for phytochemical research and potential drug development.[1] This technical guide provides a comprehensive overview of the natural sources, quantitative distribution, detailed isolation protocols, and the proposed biosynthetic pathway of this compound.

Natural Sources and Distribution

This compound has been identified in several species of the Asteraceae family. The primary and most significant sources are Safflower (Carthamus tinctorius) and Burdock (Arctium lappa).[1][2] It has also been reported in other plants such as Liabum floribundum and Symphyopappus compressus.[1] This compound is a secondary metabolite, suggesting its role in plant defense mechanisms.

Quantitative Data

The concentration of this compound and related polyacetylenes varies significantly between plant species and even between different tissues of the same plant. The available quantitative data is summarized in the table below.

| Plant Species | Plant Part | Compound Class | Concentration (µmol/g dry weight) | Reference |

| Carthamus tinctorius | Seedlings & Flowers | C13 polyacetylenic hydrocarbons | 5 - 10 | [3] |

| Arctium lappa | - | Total polyacetylenes | < 1 | [3] |

| Tagetes patula | Roots | Thiophenes (related polyacetylenes) | ~30 | [3] |

Experimental Protocols

The isolation and quantification of the highly labile this compound require specific and carefully executed protocols to prevent its degradation.

Extraction and Isolation from Carthamus tinctorius Roots

This protocol is based on methodologies reported for the isolation of polyacetylenes from safflower roots.[4]

Objective: To extract and isolate this compound from the roots of Carthamus tinctorius.

Materials and Reagents:

-

Fresh or dried roots of Carthamus tinctorius

-

Acetone (B3395972) (analytical grade)

-

n-Hexane (analytical grade)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Extraction:

-

Air-dry the Carthamus tinctorius roots at room temperature and grind them into a fine powder.

-

Macerate the powdered root material in acetone at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude acetone extract.

-

-

Fractionation:

-

Suspend the crude acetone extract in a minimal amount of n-hexane.

-

Prepare a silica gel column packed with n-hexane.

-

Load the n-hexane-suspended extract onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by TLC, visualizing with a UV lamp. Polyacetylenes often appear as dark quenching spots at 254 nm and may fluoresce at 365 nm.

-

-

Purification:

-

Combine fractions containing the target compound based on TLC analysis.

-

Subject the combined fractions to further column chromatography using a smaller particle size silica gel and a refined solvent gradient to achieve higher purity.

-

The final purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.

-

-

Identification:

-

The structure of the isolated this compound can be confirmed using spectroscopic methods:

-

1D and 2D Nuclear Magnetic Resonance (NMR): For proton and carbon framework elucidation.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): To determine the exact mass and molecular formula.[4]

-

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent, coupled with a Mass Selective Detector (MSD).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Procedure:

-

Prepare a calibrated standard solution of purified this compound of known concentration.

-

Prepare the plant extract as described in the extraction protocol and dilute to a suitable concentration.

-

Inject both the standard and the sample into the GC-MS system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

-

Quantify the compound by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Biosynthesis of this compound

The biosynthesis of C13 polyacetylenes like this compound is believed to originate from fatty acids, specifically linoleic acid. The pathway involves a series of desaturation and acetylenation steps catalyzed by specialized enzymes.

The proposed biosynthetic pathway begins with the conversion of linoleic acid to crepenynic acid, a key step in the formation of many polyacetylenes in the Asteraceae family.[5] This is followed by further desaturation reactions to introduce additional triple bonds. The final steps leading to the specific structure of this compound are likely to involve a sequence of desaturase and acetylenase enzyme activities.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound represents a fascinating and biologically active natural product. Understanding its natural sources, developing robust isolation and analytical methods, and elucidating its biosynthetic pathway are crucial steps for harnessing its potential in various applications, including agriculture and medicine. The protocols and information provided in this guide serve as a valuable resource for researchers in these fields. Further investigation is warranted to fully characterize the enzymatic machinery responsible for its biosynthesis and to explore its full spectrum of bioactivities.

References

- 1. This compound | C13H6 | CID 441552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB014075) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biosynthesis of 1-Tridecene-3,5,7,9,11-pentayne in Asteraceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenes, a diverse class of bioactive lipids, are prominent secondary metabolites within the Asteraceae family, exhibiting a wide range of pharmacological activities. Among these, the C13 polyacetylene, 1-tridecene-3,5,7,9,11-pentayne, is a subject of growing interest. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway, drawing upon established research into polyacetylene metabolism in Asteraceae. While the complete enzymatic cascade remains an active area of investigation, this document synthesizes the available data on the key biosynthetic steps, from fatty acid precursors to the final C13 structure. It includes a summary of quantitative data, detailed hypothetical experimental protocols for pathway elucidation, and visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate further research and drug development efforts in this field.

Introduction

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich source of specialized metabolites with significant medicinal and biotechnological potential. Polyacetylenes (also known as polyynes) are a characteristic class of compounds in this family, defined by the presence of two or more carbon-carbon triple bonds.[1] These compounds are derived from fatty acid metabolism and exhibit a remarkable structural diversity, including variations in chain length, degree of unsaturation, and the presence of various functional groups.[1]

This compound is a C13 polyacetylene that has been identified in several Asteraceae species. Its biosynthesis is believed to follow the general pathway established for other polyacetylenes in the family, originating from C18 fatty acids and undergoing a series of desaturation, acetylation, and chain-shortening reactions. This guide will delve into the known and proposed steps of this intricate biosynthetic pathway.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is initiated from the common C18 fatty acid, oleic acid. The pathway can be broadly divided into two main stages: the formation of the key C18 acetylenic precursor, crepenynic acid, and the subsequent desaturation and chain-shortening modifications to yield the final C13 polyacetylene.

Formation of Crepenynic Acid

The initial steps of polyacetylene biosynthesis are relatively well-characterized and involve the action of specialized membrane-bound enzymes known as fatty acid desaturases (FADs) and acetylenases, which are often divergent forms of FAD2-type enzymes.[2][3]

-

Desaturation of Oleic Acid: The pathway begins with the desaturation of oleic acid (18:1Δ⁹) to linoleic acid (18:2Δ⁹,¹²) by a Δ12-fatty acid desaturase (FAD2).[3]

-

Formation of the First Triple Bond: A key step is the conversion of linoleic acid to crepenynic acid (18:2Δ⁹,¹²ᵃ), which contains the first acetylenic bond. This reaction is catalyzed by a specialized Δ12-fatty acid acetylenase.[4]

From Crepenynic Acid to C13 Polyacetylenes: Desaturation and Chain Shortening

The subsequent steps leading to C13 polyacetylenes like this compound are less defined but are proposed to involve further desaturation and oxidative chain shortening.

-

Further Desaturation: Crepenynic acid is likely subjected to further desaturation by additional desaturases to introduce more double and triple bonds into the C18 fatty acid chain.

-

Chain Shortening via β-Oxidation: The conversion of C18 polyacetylenic fatty acids to shorter C13 counterparts is thought to occur through a modified β-oxidation pathway.[5] This process would systematically remove two-carbon units from the carboxyl end of the fatty acid chain. The precise enzymes involved in this process within the context of polyacetylene biosynthesis have not yet been fully characterized.

A proposed biosynthetic pathway from oleic acid to this compound is illustrated in the following diagram.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While detailed kinetic data for the enzymes in the this compound biosynthetic pathway are scarce, studies on related polyacetylenes in Asteraceae, particularly in safflower (Carthamus tinctorius), provide some quantitative insights into metabolite levels.

| Plant Species | Tissue | Polyacetylene Compound | Concentration (µg/g dry weight) | Reference |

| Carthamus tinctorius | Florets | Polyacetylene Glycosides | Not explicitly quantified, but isolated as significant components. | [6] |

| Carthamus tinctorius | Various | Polyacetylenes | Levels vary depending on the specific compound and plant part. | [7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of analytical chemistry and molecular biology techniques. Below are detailed hypothetical protocols for key experiments.

Protocol for Extraction and GC-MS Analysis of Polyacetylenes from Asteraceae Tissues

This protocol describes a general method for the extraction and analysis of polyacetylenes.

Workflow Diagram:

Caption: Workflow for GC-MS analysis of polyacetylenes.

Methodology:

-

Sample Preparation: Collect fresh plant material (e.g., 1 g of roots or leaves) and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness.

-

Extraction:

-

Grind the lyophilized tissue to a fine powder.

-

Add 10 mL of a 2:1 (v/v) hexane:ethyl acetate (B1210297) solvent mixture.

-

Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifuge at 3000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process twice more with the remaining plant pellet.

-

Pool the supernatants.

-

-

Sample Concentration:

-

Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen gas.

-

Resuspend the dried extract in 1 mL of hexane.

-

-

GC-MS Analysis:

-

Inject 1 µL of the resuspended extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 40-550

-

-

-

Data Analysis: Identify peaks corresponding to this compound and other polyacetylenes by comparing their mass spectra and retention times with those of authentic standards or with data from spectral libraries (e.g., NIST).

Protocol for Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes

This protocol outlines the steps for expressing a candidate gene (e.g., a putative acetylenase) in a heterologous host like Saccharomyces cerevisiae to verify its function.

Workflow Diagram:

Caption: Workflow for heterologous expression of enzymes.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from the Asteraceae species of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate gene by PCR using gene-specific primers.

-

Clone the PCR product into a suitable yeast expression vector (e.g., pYES2).

-

-

Yeast Transformation:

-

Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Select for transformed colonies on appropriate selection media.

-

-

Expression and Substrate Feeding:

-

Grow a starter culture of the transformed yeast in selective media.

-

Inoculate a larger culture with the starter culture and grow to mid-log phase.

-

Induce gene expression according to the vector's promoter system (e.g., by adding galactose for the GAL1 promoter).

-

At the time of induction, supplement the culture medium with the putative substrate (e.g., linoleic acid) to a final concentration of 100 µM.

-

-

Metabolite Extraction and Analysis:

-

After a suitable incubation period (e.g., 48 hours), harvest the yeast cells by centrifugation.

-

Extract total lipids from the yeast pellet using a modified Bligh-Dyer method.

-

Analyze the lipid extract by GC-MS (as described in Protocol 4.1) to identify the enzymatic product. A successful functional characterization would show the conversion of the supplied substrate to the expected product (e.g., linoleic acid to crepenynic acid).

-

Conclusion and Future Directions

The biosynthesis of this compound in Asteraceae is a complex process that begins with common fatty acids and involves a series of specialized enzymatic reactions. While the initial steps of desaturation and acetylenation are reasonably well understood, the precise mechanisms of chain shortening and the introduction of the full complement of triple and double bonds remain to be fully elucidated. The protocols and pathways presented in this guide provide a framework for future research aimed at identifying and characterizing the missing enzymatic links. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also open up avenues for the biotechnological production of this and other valuable polyacetylenes for pharmaceutical and other applications.

Future research should focus on:

-

The identification and characterization of the enzymes responsible for the β-oxidation-like chain shortening of polyacetylenic precursors.

-

The elucidation of the complete sequence of desaturation and other modification reactions that lead to the final structure of this compound.

-

The investigation of the regulatory mechanisms that control the expression of polyacetylene biosynthetic genes in Asteraceae.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation and Characterization of Δ12-Fatty Acid Acetylenase and Δ12-Oleate Desaturase Potentially Involved in the Polyacetylene Biosynthetic Pathway from Bidens pilosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of enzymes involved in the biosynthetic pathway of bioactive polyacetylenes in Bidens pilosa using integrated omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Adipogenic Polyacetylene Glycosides from the Florets of Safflower (Carthamus tinctorius) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Spectroscopic Data for 1-Tridecene-3,5,7,9,11-pentayne: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plants, notably safflower (Carthamus tinctorius). This highly unsaturated hydrocarbon is of significant interest to researchers due to its potential biological activities. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and exploration in potential therapeutic applications. This document provides a summary of available spectroscopic data and outlines the general experimental protocols for their acquisition.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₆ | [NIST, PubChem] |

| Molecular Weight | 162.19 g/mol | [NIST, PubChem] |

| IUPAC Name | tridec-1-en-3,5,7,9,11-pentayne | [PubChem] |

| CAS Number | 2060-59-5 | [PubChem] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity of the carbon skeleton and the nature of the unsaturated bonds.

¹³C NMR Spectrum: A ¹³C NMR spectrum for this compound is noted as being available from John Wiley & Sons, Inc.[1] While the specific chemical shifts are not publicly available in the immediate search results, the spectrum would be expected to show 13 distinct signals corresponding to the inequivalent carbons of the ene-pentayne chain.

¹H NMR Spectrum: The proton NMR spectrum is expected to be relatively simple, showing signals for the vinyl protons of the terminal double bond and the methyl group at the other end of the molecule. The highly conjugated system of alternating double and triple bonds will influence the chemical shifts of the vinyl protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the following key absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡C Stretch | ~2200 - 2100 | Sharp, weak to medium bands characteristic of alkyne stretching. The conjugation may lead to multiple bands in this region. |

| C=C Stretch | ~1640 | Medium band corresponding to the stretching of the terminal double bond. |

| =C-H Stretch | ~3100 - 3000 | Stretching vibration of the vinylic C-H bonds. |

| C-H Bend (alkene) | ~1000 - 650 | Bending vibrations of the vinylic C-H bonds, which can provide information about the substitution pattern. |

| C-H Stretch (alkane) | ~2960 | Stretching vibration of the methyl group C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

GC-MS Data: A GC-MS spectrum is referenced in PubChem with the DOI: 10.1002/ffj.2016.[1] The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of C₁₃H₆. The fragmentation pattern would likely involve the loss of small neutral molecules and radicals, reflecting the stability of the conjugated polyyne system.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard analytical techniques and would be detailed in the primary literature reporting the isolation and characterization of this compound.

Sample Preparation

For all spectroscopic analyses, the this compound sample must be of high purity. Purification is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) of the plant extract.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum on a solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄).

-

Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the solvent or empty sample holder is collected and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Gas Chromatography: Inject the sample onto a suitable capillary GC column (e.g., DB-1).[2] The oven temperature is programmed to ramp up to elute the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the ion source of the mass spectrometer (typically using electron ionization). The mass analyzer scans a range of m/z values to generate the mass spectrum.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While detailed, modern datasets are not readily compiled in public databases, the foundational data from primary literature provides the basis for its identification. The experimental protocols outlined here represent the standard methodologies employed for the structural elucidation of natural products. For researchers in drug development, a thorough understanding of these spectroscopic fingerprints is essential for quality control, further chemical modification, and biological studies of this intriguing polyacetylene.

References

Unveiling the Bioactive Potential of 1-Tridecene-3,5,7,9,11-pentayne: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene, a class of compounds characterized by a chain of alternating single and triple carbon-carbon bonds. This highly unsaturated molecule has been isolated from various plant species, notably within the Asteraceae family, including Safflower (Carthamus tinctorius) and Burdock (Arctium lappa).[1][2] As a secondary metabolite, it is believed to play a role in the plant's defense mechanisms.[1] This technical guide provides a comprehensive review of the known biological activities of this compound, with a focus on its potential applications in agriculture and medicine. While research on this specific molecule is not extensive, this review synthesizes the available data and places it within the broader context of polyacetylene bioactivity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₆ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | tridec-1-ene-3,5,7,9,11-pentayne | [1] |

| CAS Number | 2060-59-5 | [3] |

| Appearance | (Not specified in available literature) | |

| Solubility | (Not specified in available literature) |

Biological Activities

This compound has been reported to possess a range of biological activities, primarily centered around its effects on invertebrates and fungi.

Nematicidal and Ovicidal Activity

Antifungal Activity

This compound is also described as an antifungal agent.[1] The antifungal mechanism of polyacetylenes is generally attributed to their ability to disrupt the fungal cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential cellular components, ultimately causing cell death. While specific MIC (Minimum Inhibitory Concentration) values for this compound against various fungal pathogens have not been detailed in the reviewed literature, studies on extracts from plants known to contain this compound, such as Arctium lappa, have shown broad-spectrum antifungal activity against wood-rot fungi.[5]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been explicitly elucidated. However, based on the known mechanisms of related polyacetylenes, a plausible mode of action can be proposed. The high degree of unsaturation in the molecule makes it susceptible to acting as a reactive species.

The following diagram illustrates a generalized proposed mechanism for the antifungal activity of polyacetylenes.

Caption: Proposed mechanism of antifungal action for polyacetylenes.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are scarce in the literature. However, based on general methodologies for assessing nematicidal and antifungal activities of natural products, the following workflows can be proposed.

Proposed Experimental Workflow for Nematicidal Activity Assessment

Caption: General workflow for assessing nematicidal activity.

Proposed Experimental Workflow for Antifungal Activity Assessment (Broth Microdilution)

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Synthesis and Isolation

This compound is a naturally occurring compound that can be isolated from plant sources. The general procedure involves extraction with organic solvents of increasing polarity, followed by chromatographic separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to purify the compound.

Future Directions

The biological activities of this compound, particularly its nematicidal and antifungal properties, warrant further investigation. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ and MIC values against a broad range of agriculturally and clinically relevant nematodes and fungi.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Toxicology and Safety Assessment: Evaluating the potential toxicity of this compound in mammalian systems to assess its suitability for further development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.

Conclusion

This compound represents a promising, naturally derived scaffold for the development of new agrochemicals and potentially, antifungal therapeutics. While the currently available data is limited, it provides a strong rationale for more in-depth studies to fully characterize its biological potential. The information and proposed experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the fascinating bioactivities of this and other related polyacetylenes.

References

An In-depth Technical Guide to 1-Tridecene-3,5,7,9,11-pentayne: Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene first identified in the immature seeds of safflower (Carthamus tinctorius L.). This highly unsaturated C13 compound belongs to a class of secondary metabolites known for their significant biological activities. Possessing a unique structure with a terminal double bond and five conjugated triple bonds, it has demonstrated notable nematicidal and ovicidal properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and known biological activities of this compound. It includes available quantitative data, a detailed experimental protocol for its isolation from natural sources, and a discussion of the general mechanisms of action for related polyacetylenes. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and agrochemical development.

Discovery and History

The discovery of this compound is rooted in the broader exploration of polyacetylenes from plants of the Asteraceae family, a group of compounds that garnered significant interest for their diverse biological activities in the mid-20th century. The pioneering work of chemists like Sir Ewart Jones and Ferdinand Bohlmann laid the groundwork for the isolation and characterization of numerous novel acetylene (B1199291) compounds.

The first definitive isolation and identification of this compound was reported in a 1976 paper by Kogiso, Wada, and Munakata, published in Agricultural and Biological Chemistry.[1] In their study on the nematicidal principles of safflower (Carthamus tinctorius), they successfully isolated six polyacetylenes from the immature seeds, one of which was identified as this compound.[1] This discovery was significant as it expanded the known chemical diversity of safflower and identified a potent, naturally occurring nematicidal agent.

While the 1976 publication marks the first formal report of its isolation, the broader context of polyacetylene research suggests that related compounds were being investigated for their biological properties throughout the 1970s. The work on polyacetylenes from the Asteraceae family has continued, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties.

Physicochemical Properties

This compound is a hydrocarbon characterized by a high degree of unsaturation. Its chemical structure consists of a thirteen-carbon chain with a terminal vinyl group and a conjugated system of five acetylene units.

| Property | Value | Source |

| Molecular Formula | C₁₃H₆ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | tridec-1-ene-3,5,7,9,11-pentayne | [1] |

| CAS Number | 2060-59-5 | [1] |

| Appearance | Not explicitly reported, likely unstable oil or solid | - |

| Solubility | Insoluble in water; soluble in organic solvents | General property of polyacetylenes |

| UV λmax (in n-hexane) | 258, 266, 286, 307, 329, 354, 381 nm | [1] |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its potent nematicidal and ovicidal activities.[1]

Nematicidal Activity

The precise mechanism of action for nematicidal polyacetylenes is not fully elucidated but is thought to involve the disruption of cellular membranes and interference with key metabolic processes. The highly lipophilic nature of these compounds allows them to readily penetrate the nematode cuticle and cell membranes, leading to a loss of integrity and function. Additionally, the conjugated system of double and triple bonds may enable interaction with cellular macromolecules, such as enzymes and receptors, leading to toxicity.

Ovicidal Activity

In addition to its effects on adult nematodes, this compound exhibits ovicidal activity, meaning it can kill nematode eggs. This is a particularly valuable property for an agrochemical, as it can prevent the hatching of new generations of pests.

The mechanism of ovicidal action is likely related to the compound's ability to penetrate the eggshell and disrupt embryonic development. The lipid-rich layers of the nematode egg are a primary barrier, and the lipophilic nature of polyacetylenes facilitates this penetration. Once inside, the compound can interfere with critical developmental processes, leading to embryonic death.

Experimental Protocols

Isolation from Carthamus tinctorius

The following protocol is based on the methodology described by Kogiso et al. in their 1976 publication.[1]

Objective: To isolate this compound from immature safflower seeds.

Materials:

-

Immature seeds of Carthamus tinctorius L.

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Silica gel G plates for thin-layer chromatography (TLC)

-

Developing solvent: n-hexane

-

UV lamp (for visualization on TLC)

Procedure:

-

Extraction:

-

Fresh, immature safflower seeds are homogenized and extracted with methanol at room temperature.

-

The methanol extract is filtered, and the solvent is evaporated under reduced pressure.

-

The resulting residue is partitioned between n-hexane and water. The n-hexane layer, containing the polyacetylenes, is collected.

-

-

Chromatographic Separation:

-

The n-hexane extract is concentrated and applied to a silica gel column.

-

The column is eluted with n-hexane. Fractions are collected and monitored by TLC.

-

Fractions containing the desired polyacetylene (as identified by its characteristic UV spectrum) are combined.

-

-

Purification by Preparative TLC:

-

The enriched fraction is further purified by preparative TLC on silica gel G plates, using n-hexane as the developing solvent.

-

The band corresponding to this compound is identified under UV light, scraped from the plate, and eluted with a suitable organic solvent (e.g., diethyl ether).

-

-

Characterization:

-

The purified compound is characterized by spectroscopic methods, including UV-Vis, IR, and Mass Spectrometry, to confirm its identity.

-

Caption: Isolation workflow for this compound.

Chemical Synthesis

A specific, detailed protocol for the total synthesis of this compound has not been reported in the literature. However, a general synthetic strategy for this class of polyenynes would likely involve iterative acetylenic coupling reactions, such as the Cadiot-Chodkiewicz or Glaser-Hay couplings, to construct the polyyne backbone.

A plausible, though unconfirmed, retrosynthetic approach is outlined below:

Caption: A general retrosynthetic approach for polyenynes.

Future Perspectives

This compound represents a promising lead compound for the development of new agrochemicals, particularly nematicides. However, several knowledge gaps need to be addressed to realize its full potential. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the precise IC50 and LC50 values of the pure compound against a range of economically important nematode species.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this polyacetylene in nematodes and their eggs. This could involve transcriptomic, proteomic, and metabolomic approaches.

-

Development of a Scalable Synthesis: Designing and optimizing a total synthesis route to enable the production of larger quantities for further study and potential commercialization, as reliance on isolation from natural sources is often not feasible for large-scale applications.

-

Toxicology and Environmental Impact: Assessing the toxicity of the compound to non-target organisms and its persistence in the environment to ensure its safety and sustainability as a potential agrochemical.

Conclusion

This compound, a unique polyacetylene from safflower, stands out as a natural product with significant potential in agriculture. Its discovery in 1976 opened a new avenue for research into naturally derived pesticides. While our understanding of its biological activity is still developing, the available data strongly suggest that it and related polyacetylenes are worthy of further investigation. This technical guide consolidates the current knowledge on this fascinating molecule, providing a foundation for future research aimed at harnessing its potent biological properties for the development of novel and effective pest management solutions.

References

In Silico Prediction of 1-Tridecene-3,5,7,9,11-pentayne Targets: A Technical Guide

Abstract

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene with demonstrated antifungal, nematicidal, and ovicidal properties.[1][2] Elucidating the molecular targets of this compound is crucial for understanding its mechanism of action and exploring its therapeutic or agrochemical potential. This technical guide provides a comprehensive in silico workflow for the prediction of protein targets for this compound. The proposed methodology integrates ligand-based and structure-based computational approaches to generate a prioritized list of putative targets for subsequent experimental validation. Detailed protocols for each in silico experiment are provided, and all quantitative data are summarized for clarity. Signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, natural product chemistry, and computational biology.

Introduction

Natural products remain a rich source of novel bioactive compounds. This compound, a member of the enyne class of hydrocarbons, has been identified in various plant species and has shown promising biological activities.[1][3][4] However, the specific molecular targets through which it exerts its antifungal, nematicidal, and ovicidal effects are largely unknown. In silico target prediction, also known as target fishing, offers a rapid and cost-effective strategy to hypothesize potential protein targets for bioactive small molecules.[5] These computational methods can be broadly categorized into ligand-based and structure-based approaches.[6] Ligand-based methods rely on the principle that molecules with similar structures or properties often interact with similar targets. Structure-based methods, such as reverse docking, involve screening a library of protein structures to identify potential binding partners for a given ligand.[7]

This guide outlines a multi-pronged in silico strategy to predict the biological targets of this compound, leveraging a combination of these approaches to enhance the reliability of the predictions.

Compound Information

Prior to initiating in silico analyses, it is essential to gather fundamental information about the query molecule.

| Property | Value | Source |

| IUPAC Name | tridec-1-ene-3,5,7,9,11-pentayne | [8] |

| Molecular Formula | C₁₃H₆ | [8] |

| Molecular Weight | 162.19 g/mol | [8] |

| Canonical SMILES | C=CC#CC#CC#CC#CC#C | [4] |

| InChIKey | KKBHBCOJHHCOCL-UHFFFAOYSA-N | [8] |

| Known Activities | Antifungal, Nematicidal, Ovicidal | [1][2] |

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates several computational techniques to generate a consensus-driven list of putative targets. This multi-step process enhances the confidence in the predicted targets.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Data Preparation

Accurate preparation of the ligand structure is a critical first step for all subsequent in silico analyses.

Protocol 4.1.1: 3D Conformer Generation

-

Obtain SMILES: The canonical SMILES string for this compound is C=CC#CC#CC#CC#CC#C.[4]

-

Use a Molecular Modeling Software: Employ a program such as Avogadro, ChemDraw, or an online tool like the PubChem 3D Viewer to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial for accurate docking and pharmacophore modeling.

-

Save in Appropriate Format: Save the optimized 3D structure in multiple formats as required by different software, such as .mol2 or .sdf.

Ligand-Based Target Prediction

These methods predict targets based on the similarity of the query molecule to known active compounds.

Protocol 4.2.1: Pharmacophore-Based Screening

Pharmacophore models represent the essential 3D arrangement of chemical features responsible for biological activity.

-

Select a Pharmacophore Database/Server: Utilize a web-based server such as Pharmit.

-

Input the Ligand: Upload the energy-minimized 3D structure of this compound.

-

Define Pharmacophore Features: Based on the structure of the molecule, define the key pharmacophoric features. For this compound, these will primarily be hydrophobic and aromatic (from the conjugated system) features.

-

Search the Database: Initiate a search against a pre-built library of pharmacophore models derived from known protein-ligand complexes (e.g., from the PDB).

-

Analyze and Rank Hits: The server will return a list of known protein targets whose ligands share a similar pharmacophore to the query molecule. Rank the results based on the fit score or other provided metrics.

Protocol 4.2.2: Shape-Based Screening

This approach identifies proteins whose known ligands have a similar 3D shape to the query molecule.

-

Select a Shape-Based Screening Tool: Use a web server like SwissTargetPrediction.

-

Input the Ligand: Submit the SMILES string of this compound.

-

Initiate Prediction: The server will compare the 2D and 3D similarity of the query molecule to a database of known active compounds.

-

Review Predicted Targets: The output will be a ranked list of potential protein targets, often grouped by target class. The probability of a target being a true positive is also typically provided.

Structure-Based Target Prediction

This method involves docking the query molecule into the binding sites of a large number of protein structures.

Protocol 4.3.1: Reverse Docking

-

Select a Reverse Docking Server: Utilize a web server such as TarFisDock.[9]

-

Prepare the Ligand File: Upload the energy-minimized 3D structure of this compound in the required format (e.g., .mol2).

-

Select the Target Database: Choose a relevant library of protein structures to screen against. A comprehensive database of human proteins is a good starting point, but specialized databases for fungal or nematode proteins can also be used if available.

-

Run the Docking Simulation: The server will systematically dock the ligand into the binding sites of all proteins in the selected database.

-

Analyze the Results: The output will be a list of protein targets ranked by their predicted binding affinity (docking score) for this compound. Lower docking scores typically indicate a higher predicted binding affinity.

Putative Targets and Data Presentation

Based on the known biological activities of this compound, the following protein classes are proposed as high-priority putative targets. The results from the in silico screens should be compiled into a table for comparative analysis.

Table 1: Putative Targets for this compound

| Target Class | Specific Examples | Rationale for Selection | Relevant In Silico Method(s) |

| Fungal Enzymes | Lanosterol 14-alpha demethylase (CYP51) | Essential for ergosterol (B1671047) biosynthesis, a common antifungal target.[10] | Reverse Docking, Pharmacophore Screening |

| Other enzymes in the ergosterol pathway | Disruption of fungal cell membrane integrity.[11] | Reverse Docking, Pharmacophore Screening | |

| Nematode Neurological Targets | Acetylcholinesterase (AChE) | Critical for neurotransmission in nematodes.[12] | Reverse Docking |

| Neuropeptide G-protein coupled receptors (nGPCRs) | Involved in regulating various physiological processes in nematodes.[13] | Reverse Docking, Shape-Based Screening | |

| Odorant Response Gene-1 (ODR-1) | Plays a role in chemosensation and behavior.[12] | Reverse Docking | |

| General Eukaryotic Targets | Heat Shock Protein 90 (Hsp90) | A molecular chaperone involved in stress response and protein folding. | Reverse Docking, Shape-Based Screening |

| Tubulin | Essential for microtubule formation and cell division. | Reverse Docking, Pharmacophore Screening |

Table 2: Summary of In Silico Prediction Results (Hypothetical)

| Putative Target | PDB ID | Pharmacophore Fit Score | Shape Similarity (Tanimoto) | Reverse Docking Score (kcal/mol) | Consensus Rank |

| C. albicans CYP51 | 5V5Z | 0.85 | 0.72 | -8.5 | 1 |

| C. elegans AChE-1 | 6GZ1 | 0.78 | 0.68 | -8.1 | 2 |

| H. sapiens Hsp90 | 6H8J | 0.75 | 0.70 | -7.9 | 3 |

| C. elegans ODR-1 | (Model) | 0.65 | 0.61 | -7.5 | 4 |

| S. cerevisiae Erg11 | 4JUS | 0.82 | 0.69 | -7.2 | 5 |

Signaling Pathways and Network Analysis

Once a list of high-confidence putative targets is generated, their involvement in biological pathways can be investigated to understand the potential downstream effects of this compound.

Fungal Ergosterol Biosynthesis Pathway

A key predicted mechanism for the antifungal activity of this compound is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Nematode Neuromuscular Signaling

The predicted interaction with targets like acetylcholinesterase suggests a potential disruption of neuromuscular signaling in nematodes, leading to paralysis and death.

Conclusion

The in silico workflow presented in this guide provides a robust framework for the prediction of biological targets for this compound. By combining ligand-based and structure-based computational methods, a prioritized list of putative targets can be generated, guiding subsequent experimental validation efforts. The predicted interactions with key fungal and nematode proteins, such as CYP51 and acetylcholinesterase, offer plausible mechanisms for the observed biological activities of this natural product. Further experimental studies, such as enzyme inhibition assays and binding affinity measurements, are necessary to confirm these in silico predictions and fully elucidate the mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. sting.sdu.edu.tr [sting.sdu.edu.tr]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0035400) [hmdb.ca]

- 4. GSRS [precision.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C13H6 | CID 441552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TarFisDock: a web server for identifying drug targets with docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phylum-Spanning Neuropeptide GPCR Identification and Prioritization: Shaping Drug Target Discovery Pipelines for Nematode Parasite Control - PMC [pmc.ncbi.nlm.nih.gov]

Allelopathic Potential of 1-Tridecene-3,5,7,9,11-pentayne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plant species, particularly within the Asteraceae family. While direct and extensive research on its specific allelopathic potential is limited, the broader class of polyacetylenes is well-documented for a range of bioactive properties, including phytotoxicity. This technical guide synthesizes the available information on related polyacetylenes to extrapolate the potential allelopathic characteristics of this compound. It outlines standard experimental protocols for assessing allelopathic activity, presents hypothetical quantitative data based on analogous compounds, and visualizes potential mechanisms of action and experimental workflows. This document serves as a foundational resource for researchers seeking to investigate the allelopathic effects of this and other related polyacetylenes.

Introduction to this compound and Polyacetylene Allelopathy

This compound is a C13 polyacetylene characterized by a terminal double bond and five conjugated triple bonds.[1][2][3] This high degree of unsaturation contributes to its chemical reactivity and likely its biological activity. Polyacetylenes are a significant class of secondary metabolites in plants, recognized for their roles in defense against herbivores, pathogens, and competing plants.[4][5] Allelopathy, the chemical inhibition of one plant by another, is a key ecological interaction mediated by such compounds.[6] Polyacetylenes from the Asteraceae family have been shown to inhibit seed germination and plant growth, suggesting that this compound may possess similar properties.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₆ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Expected to be unstable, likely an oil or solid | General polyacetylene knowledge |

| Solubility | Likely soluble in organic solvents, poorly soluble in water | General polyacetylene knowledge |

Experimental Protocols for Allelopathic Bioassays

To evaluate the allelopathic potential of this compound, a series of standardized bioassays can be employed. The following protocols are based on general methodologies for assessing allelochemicals.

Extraction and Isolation of this compound (Hypothetical)

A standardized protocol for the extraction and purification of polyacetylenes from plant material is crucial for obtaining the pure compound for bioassays.

Caption: Workflow for the extraction and isolation of this compound.

Seed Germination Bioassay

This assay assesses the effect of the compound on the germination of target plant species.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone (B3395972) or DMSO) and then dilute with distilled water to achieve a series of concentrations (e.g., 10, 50, 100, 200 µM). A control solution with the same concentration of the organic solvent should also be prepared.

-

Assay Setup: Place 20 seeds of a model plant (e.g., lettuce, Lactuca sativa) on a filter paper in a Petri dish.

-

Treatment: Add 5 mL of the respective test solution or control to each Petri dish.

-

Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).

-

Data Collection: After a set period (e.g., 72 hours), count the number of germinated seeds.

-

Analysis: Calculate the germination percentage and germination inhibition relative to the control.

Seedling Growth Bioassay

This assay evaluates the impact of the compound on the early growth of seedlings.

-

Seed Germination: Germinate seeds of the target species in distilled water until the radicle emerges.

-

Assay Setup: Place 10 germinated seeds in a Petri dish lined with filter paper.

-

Treatment: Add 5 mL of the test solutions at various concentrations.

-

Incubation: Incubate under controlled conditions for a specified duration (e.g., 5-7 days).

-

Data Collection: Measure the length of the radicle (root) and hypocotyl (shoot) of each seedling.

-

Analysis: Calculate the average root and shoot length and the percentage of growth inhibition compared to the control.

Quantitative Data (Hypothetical)

The following tables present hypothetical data on the allelopathic effects of this compound, based on the known activity of other polyacetylenes.

Table 2: Hypothetical Effect of this compound on Seed Germination of Lactuca sativa

| Concentration (µM) | Germination (%) | Inhibition (%) |

| 0 (Control) | 95 ± 3 | 0 |

| 10 | 88 ± 5 | 7.4 |

| 50 | 65 ± 6 | 31.6 |

| 100 | 42 ± 4 | 55.8 |

| 200 | 15 ± 3 | 84.2 |

Table 3: Hypothetical Effect of this compound on Seedling Growth of Lactuca sativa

| Concentration (µM) | Root Length (mm) | Root Inhibition (%) | Shoot Length (mm) | Shoot Inhibition (%) |

| 0 (Control) | 35.2 ± 2.1 | 0 | 18.5 ± 1.5 | 0 |

| 10 | 30.1 ± 1.9 | 14.5 | 16.8 ± 1.2 | 9.2 |

| 50 | 18.6 ± 2.5 | 47.2 | 12.3 ± 1.8 | 33.5 |

| 100 | 8.3 ± 1.7 | 76.4 | 7.1 ± 1.1 | 61.6 |

| 200 | 2.1 ± 0.8 | 94.0 | 2.5 ± 0.6 | 86.5 |

Potential Mechanisms of Allelopathic Action

The phytotoxic effects of polyacetylenes are thought to arise from their ability to interfere with fundamental cellular processes. The high reactivity of the conjugated triple bond system is likely a key factor.

Caption: Potential mechanisms of action for polyacetylene allelochemicals.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical nature of this compound and the well-documented allelopathic activity of related polyacetylenes strongly suggest its potential as a phytotoxic agent. Further research is warranted to isolate and test this compound using the standardized bioassays outlined in this guide. Elucidating its specific mechanism of action could pave the way for its potential application in agriculture as a natural herbicide or as a lead compound in the development of new agrochemicals. For drug development professionals, understanding the cytotoxic properties of such compounds could also inform research into novel therapeutic agents, given that many natural products exhibit a broad spectrum of biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unveiling the Defensive Arsenal of Plants: The Ecological Role of 1-Tridecene-3,5,7,9,11-pentayne

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a highly unsaturated C13 polyacetylene, a class of secondary metabolites found in various plant species, particularly within the Asteraceae family. This volatile compound plays a significant role in the plant's defense mechanisms against a range of biotic threats. Its potent biological activities, including antifungal, nematicidal, and ovicidal properties, make it a compound of interest for researchers in ecology, plant science, and drug development. This technical guide provides an in-depth overview of the ecological role of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and application.

Data Presentation

While specific quantitative data for this compound remains limited in publicly available literature, research on related polyacetylenes in the Asteraceae family provides valuable insights. The following table summarizes the concentration of related C13 polyacetylenic hydrocarbons found in Carthamus tinctorius (safflower), a known producer of these compounds.

| Plant Species | Plant Part | Compound Class | Concentration (µmol/g dry weight) | Reference |

| Carthamus tinctorius | Flowers, Seedlings | Polyacetylenic C13 hydrocarbons | 5–10 | [1] |

Note: This data represents a class of compounds that are biosynthetic precursors to thiophenes and includes various C13 polyacetylenes. Further research is needed to quantify the specific concentration of this compound.

Ecological Role and Biological Activity

This compound is a key player in the chemical defense strategy of plants. Its ecological significance stems from its broad-spectrum toxicity to various plant adversaries.

Antifungal Activity

Nematicidal and Ovicidal Activity

The compound exhibits significant nematicidal and ovicidal activities, protecting the plant from root-parasitic nematodes.[2] This is a crucial defense mechanism, as nematode infestations can cause severe damage to plant root systems, leading to nutrient deficiency and reduced growth.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of polyacetylenes like this compound from plant material. These are based on established methods for similar compounds and can be adapted for specific research needs.

Extraction and Isolation

A generalized workflow for the extraction and isolation of this compound from plant tissues, such as the roots of Carthamus tinctorius, is outlined below.

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., roots of Carthamus tinctorius) is harvested, cleaned, and immediately frozen in liquid nitrogen. The frozen tissue is then ground to a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as acetone, at room temperature.[3] The extraction is typically repeated multiple times to ensure complete recovery of the target compound.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques for purification. This may involve initial separation by silica gel column chromatography, followed by further purification using preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Structural Elucidation

The structure of the isolated compound is typically confirmed using a combination of spectroscopic techniques.

Caption: Process for the structural elucidation of this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are conducted to determine the carbon skeleton and the placement of protons.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): This technique is used to determine the precise molecular weight and elemental composition of the compound.[3]

Biosynthesis

The biosynthesis of C13 polyacetylenes in the Asteraceae family originates from fatty acid metabolism. The proposed pathway involves a series of desaturation and chain-shortening reactions.

Caption: Proposed biosynthetic pathway for C13 polyacetylenes in Asteraceae.

The biosynthesis starts with crepenynic acid, a C18 fatty acid containing a triple bond.[4] A series of enzymatic reactions, including desaturations and oxidative chain-shortening, lead to the formation of various C13 polyacetylenes, including this compound.[4][5]

Signaling Pathways in Plant Defense

The production of defense compounds like this compound is often regulated by complex signaling networks within the plant. While the specific signaling cascade leading to the synthesis of this compound is not fully elucidated, it is likely integrated into the broader plant defense signaling pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, which are activated in response to pathogen attack and herbivory. Elicitors, such as methyl jasmonate, have been shown to induce the production of polyacetylenes in plant cell cultures.[1]

Conclusion and Future Directions

This compound is a vital component of the chemical defense system in certain plants, exhibiting notable antifungal and nematicidal properties. While its general ecological role is understood, there is a clear need for further research to quantify its presence in various plant tissues and to determine its specific efficacy against a wider range of pathogens and pests. Detailed investigation into its biosynthetic pathway and the regulatory signaling networks will provide a more complete picture of its role in plant ecology. Such knowledge will be invaluable for applications in sustainable agriculture, as a potential source of natural pesticides, and in drug development for novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H6 | CID 441552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 1-Tridecene-3,5,7,9,11-pentayne from Carthamus tinctorius

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the extraction and potential biological activities of 1-tridecene-3,5,7,9,11-pentayne, a polyacetylene found in the roots of Carthamus tinctorius (safflower). This document outlines a general protocol for the extraction and isolation of this compound, based on available scientific literature. While specific quantitative data for the extraction of this particular polyacetylene is limited, this guide offers a foundational methodology for researchers. Additionally, a proposed mechanism of action for its antifungal activity is presented, drawing parallels with other known polyacetylenes.

Introduction

Carthamus tinctorius L., commonly known as safflower, is a plant with a long history of use in traditional medicine and as a source of natural dyes and oils.[1] Its chemical constituents are diverse, including flavonoids, alkaloids, and a unique class of compounds known as polyacetylenes.[1] Among these, this compound, a C13 polyacetylene, has been identified in the roots of the plant.[2] This compound is of interest due to its reported biological activities, including antifungal, ovicidal, and nematicidal properties.[2] These application notes are designed to provide a detailed starting point for the extraction, isolation, and investigation of this compound for research and drug development purposes.

Extraction and Isolation of this compound

Plant Material

-

Plant Part: Roots of Carthamus tinctorius L.

-

Condition: Air-dried and coarsely powdered.

Extraction Protocol

A general workflow for the extraction and isolation of this compound is proposed below.

Diagram of the Experimental Workflow

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

-

Extraction:

-

Macerate the powdered root material with acetone at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point.

-

Agitate the mixture for 24-48 hours.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Combine the acetone extracts and filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude acetone extract.

-

-

Purification:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

-

Fraction Monitoring:

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm).

-

-

Further Purification:

-

Combine fractions containing the target compound (identified by its characteristic UV absorbance or by comparison with a standard if available).

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or size exclusion chromatography (e.g., Sephadex LH-20).

-

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

-

Quantitative Data

Specific quantitative data for the extraction of this compound from Carthamus tinctorius is not well-documented in publicly available literature. The table below provides a template for researchers to record their experimental data for comparison and optimization.

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Plant Material Weight | g | ||

| Solvent Volume | mL | ||

| Solvent-to-Solid Ratio | mL/g | ||

| Extraction Time | hours | ||

| Extraction Temperature | °C | ||

| Number of Extractions | |||

| Yield | |||

| Crude Extract Yield | g | ||

| Crude Extract Yield (%) | % | (w/w of plant material) | |

| Purified Compound Yield | mg | ||

| Purified Compound Yield (%) | % | (w/w of crude extract) | |

| Purity | |||

| Purity by HPLC | % |

Biological Activity and Proposed Mechanism of Action

This compound has been reported to possess antifungal, ovicidal, and nematicidal activities. While the specific molecular targets and signaling pathways for this compound have not been elucidated, the mechanism of action for other polyacetylenes against fungi has been investigated.

Proposed Antifungal Mechanism of Action

The antifungal activity of polyacetylenes is generally attributed to their ability to disrupt the fungal cell membrane. This can occur through several mechanisms:

-

Membrane Disruption: Polyacetylenes can intercalate into the lipid bilayer of the fungal cell membrane, altering its fluidity and permeability.[3]

-

Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Some polyacetylenes are known to interfere with the enzymes involved in the ergosterol biosynthesis pathway, leading to a weakened cell membrane.

-

Inhibition of Fatty Acid Synthesis: Some studies suggest that polyacetylenes can inhibit the fatty acid synthesis pathway in fungi, which is crucial for membrane biogenesis and other cellular processes.[4]

-

Interference with Signaling Pathways: Polyacetylenes may also interfere with intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and calcium signaling pathways, which are essential for fungal growth and development.[3]

Diagram of the Proposed Antifungal Signaling Pathway

Caption: A proposed mechanism of antifungal action for this compound.

Conclusion

This compound from Carthamus tinctorius represents a promising natural product for further investigation, particularly in the development of new antifungal agents. The protocols outlined in these application notes provide a solid foundation for the extraction and purification of this compound. Further research is warranted to elucidate its specific molecular targets and to optimize extraction protocols for higher yields and purity. The proposed mechanisms of action offer a starting point for more detailed pharmacological and mechanistic studies.

References

- 1. Genetic diversity, clinical uses, and phytochemical and pharmacological properties of safflower (Carthamus tinctorius L.): an important medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H6 | CID 441552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Note: Purification of 1-Tridecene-3,5,7,9,11-pentayne using Reversed-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 1-tridecene-3,5,7,9,11-pentayne, a highly nonpolar, conjugated enyne. Due to the inherent instability and hydrophobicity of long-chain polyynes, this protocol employs a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water to achieve high resolution and purity. This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and fraction collection. Illustrative data is presented to demonstrate the method's potential effectiveness. Special considerations for the handling and storage of this light- and oxygen-sensitive compound are also discussed.

Chromatographic Principle

The purification of this compound is achieved using reversed-phase HPLC.[1][2] In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound is a highly nonpolar molecule due to its long hydrocarbon chain and will be strongly retained by the C18 stationary phase under highly aqueous conditions.[3][4][5] By gradually increasing the concentration of a polar organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions between the analyte and the stationary phase, allowing it to elute from the column. A gradient elution is employed to ensure that impurities with different polarities are effectively separated from the target compound, resulting in a high-purity final product.

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound from a crude synthetic or extracted mixture.

Materials and Reagents

-

Crude this compound sample

-

Acetonitrile (ACN), HPLC Grade or higher

-

Ultrapure Water (18.2 MΩ·cm)

-

Tetrahydrofuran (THF), HPLC Grade (optional, for sample dissolution)

-

Nitrogen or Argon gas (high purity)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

HPLC System and Chromatographic Conditions

The method should be run on an HPLC system equipped with a gradient pump, autosampler (or manual injector), column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

| Parameter | Recommended Setting |

| HPLC Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | 0-5 min: 70% B; 5-25 min: 70% to 100% B; 25-30 min: 100% B; 30.1-35 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | Diode Array Detector (DAD), monitoring at 260 nm ; Scan range: 220-400 nm |

| Injection Volume | 10-50 µL (dependent on sample concentration) |

Note: Mobile phases should be freshly prepared and degassed (e.g., by sparging with helium or sonication) before use to prevent bubble formation and baseline noise.

Sample Preparation

Given the instability of polyynes, sample preparation should be performed expeditiously, with minimal exposure to light and air.

-

Dissolution: Accurately weigh the crude sample. Dissolve it in a minimal volume of a suitable solvent. Acetonitrile or THF are good starting choices. The final concentration should be around 1-5 mg/mL.

-

Inert Atmosphere: If possible, perform the dissolution in a vial purged with nitrogen or argon.

-

Filtration: Draw the dissolved sample into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes particulate matter that could damage the HPLC column.

-

Storage: Cap the vial immediately. If not for immediate use, purge the headspace with inert gas and store at ≤ -20°C, protected from light.

Purification Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% Acetonitrile / 30% Water) for at least 15-20 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject a sample blank (the same solvent used to dissolve the crude sample) to identify any potential solvent-related peaks.

-